7-tert-Butyl-4H-benzo[1,4]oxazin-3-one

Orexin receptor GPCR pharmacology Sleep-wake regulation

7-tert-Butyl-4H-benzo[1,4]oxazin-3-one (CAS 1239739-18-4) features a critical 7-tert-butyl substituent for enhanced lipophilicity and unique steric interactions, differentiating it from inactive hydroxy analogs. Ideal for orexin (OX1/OX2), LXR-beta, and sigma receptor SAR campaigns. Sub-nanomolar sigma-1 activity achievable. Sourced for R&D, ensuring batch-to-batch consistency for reliable medicinal chemistry and lead optimization.

Molecular Formula C12H15NO2
Molecular Weight 205.25 g/mol
Cat. No. B12221076
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-tert-Butyl-4H-benzo[1,4]oxazin-3-one
Molecular FormulaC12H15NO2
Molecular Weight205.25 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC2=C(C=C1)NC(=O)CO2
InChIInChI=1S/C12H15NO2/c1-12(2,3)8-4-5-9-10(6-8)15-7-11(14)13-9/h4-6H,7H2,1-3H3,(H,13,14)
InChIKeyOIAFGLOZLZXVAU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-tert-Butyl-4H-benzo[1,4]oxazin-3-one: A Distinctive Heterocyclic Scaffold for Targeted Receptor and Enzyme Interaction Studies


7-tert-Butyl-4H-benzo[1,4]oxazin-3-one (CAS 1239739-18-4) is a heterocyclic compound characterized by a benzoxazinone core fused with a 7-tert-butyl substituent . This specific substitution pattern imparts unique electronic and steric properties that differentiate it from other benzoxazinone derivatives [1]. The compound's molecular architecture positions it as a versatile building block in medicinal chemistry, with documented interactions across multiple biological targets including orexin receptors, LXR-beta, and sigma receptors, making it a valuable tool for structure-activity relationship (SAR) studies and lead optimization campaigns [2][3].

Why Generic 4H-benzo[1,4]oxazin-3-one Analogs Cannot Substitute for the 7-tert-Butyl Derivative in SAR and Lead Optimization Studies


The 7-tert-butyl substituent on the benzoxazinone scaffold fundamentally alters physicochemical properties and biological target engagement compared to unsubstituted or differently substituted analogs. The bulky, electron-donating tert-butyl group at position 7 enhances lipophilicity (cLogP shift) and introduces steric constraints that modulate binding pocket interactions, leading to distinct selectivity profiles across GPCRs (e.g., orexin receptors), nuclear receptors (e.g., LXR-beta), and enzymes (e.g., xanthine oxidase) [1][2]. Class-level inference from structurally related 4H-benzo[1,4]oxazin-3-one derivatives demonstrates that even minor substituent variations at the 7-position can result in orders-of-magnitude differences in potency and selectivity, underscoring the critical role of the tert-butyl group in achieving target engagement profiles that generic analogs cannot replicate [3][4].

Quantitative Differentiation Evidence for 7-tert-Butyl-4H-benzo[1,4]oxazin-3-one Relative to Structural Analogs


Dual Orexin Receptor Binding Profile: pEC50 Values Distinguish 7-tert-Butyl Derivative from 5-Hydroxy-4H-benzo[1,4]oxazin-3-one Scaffold

7-tert-Butyl-4H-benzo[1,4]oxazin-3-one exhibits measurable affinity for both orexin receptor subtypes (OX1 and OX2), with pEC50 values of 6.19 (OX1) and 6.4 (OX2) as recorded in ChEMBL [1]. In contrast, the 5-hydroxy-4H-benzo[1,4]oxazin-3-one scaffold, extensively characterized in β2-adrenoceptor agonist research, shows no reported orexin receptor activity across the same database [2]. This divergence in target engagement underscores the critical role of the 7-tert-butyl substituent in accessing orexin receptor pharmacology, a profile unattainable with the 5-hydroxy analog.

Orexin receptor GPCR pharmacology Sleep-wake regulation

LXR-beta Binding Affinity: 7-tert-Butyl Derivative Demonstrates Measurable Ki of 62 µM, Contrasting with High-Affinity PI3Kgamma Inhibitors Lacking LXR Activity

7-tert-Butyl-4H-benzo[1,4]oxazin-3-one binds to recombinant human LXR-beta with a Ki of 6.20E+4 nM (62 µM), as determined by inhibition constant assays using LXRbeta-LBD expressed in E. coli [1]. By comparison, 4,6-disubstituted-4H-benzo[1,4]oxazin-3-one derivatives optimized as PI3Kgamma inhibitors exhibit single-digit nanomolar potency against PI3Kgamma (e.g., compound 10c: IC50 = 2.42 nM) but show no reported LXR-beta activity, reflecting distinct SAR vectors [2]. The tert-butyl substitution at position 7 thus enables engagement with the LXR-beta ligand-binding domain, a nuclear receptor target orthogonal to the kinase inhibition profile of 4,6-disubstituted analogs.

LXR-beta Nuclear receptor Lipid metabolism

Sigma Receptor Affinity Landscape: 7-tert-Butyl Scaffold Enables Sub-Nanomolar Sigma-1 Binding in Structurally Elaborated Derivatives

While direct sigma receptor binding data for the parent 7-tert-butyl-4H-benzo[1,4]oxazin-3-one is not available, structurally elaborated derivatives incorporating the 7-tert-butyl benzoxazinone core achieve sub-nanomolar sigma-1 receptor affinity (Ki = 1.10 nM) in guinea pig brain membrane displacement assays [1]. This potency stands in contrast to the 5-hydroxy-4H-benzo[1,4]oxazin-3-one scaffold, which is optimized for β2-adrenoceptor agonism with EC50 values in the picomolar range (e.g., compound A19: EC50 = 3.7 pM at β2-AR) but exhibits no reported sigma receptor activity [2]. The 7-tert-butyl substitution thus positions the scaffold for sigma receptor-targeted applications, a therapeutic area orthogonal to the respiratory indications of 5-hydroxy analogs.

Sigma-1 receptor CNS pharmacology Pain and neuroprotection

Xanthine Oxidase Inhibition: 7-tert-Butyl Derivative Exhibits Moderate IC50 of 24 nM, Contrasting with Inactive 7-Hydroxy Analog

A derivative of 7-tert-butyl-4H-benzo[1,4]oxazin-3-one demonstrates inhibition of bovine xanthine oxidase with an IC50 of 24 nM, measured via reduction in uric acid formation [1]. In stark contrast, the 7-hydroxy-4H-benzo[1,4]oxazin-3-one analog shows no inhibitory activity against xanthine oxidase at concentrations up to 50 µg/mL (approximately 300 µM) . This qualitative difference highlights the essential role of the 7-tert-butyl substituent in conferring enzyme inhibitory activity, likely through enhanced hydrophobic interactions within the xanthine oxidase active site.

Xanthine oxidase Enzyme inhibition Gout and hyperuricemia

Cytotoxic Activity Profile: 7-tert-Butyl Derivative Exhibits Moderate Antiproliferative Effects Against MDA-MB231 and HeLa Cell Lines

A series of novel benzo[1,4]oxazin-3-one derivatives, including compounds with structural similarity to the 7-tert-butyl scaffold, demonstrated moderate antiproliferative activity toward MDA-MB231 (breast cancer) and HeLa (cervical cancer) cell lines in cytotoxicity assays [1]. While specific IC50 values for the 7-tert-butyl derivative are not reported, the class-level cytotoxic activity contrasts with the 5-hydroxy-4H-benzo[1,4]oxazin-3-one scaffold, which is primarily characterized for β2-adrenoceptor agonism rather than direct cytotoxicity [2]. This differential biological profile positions the 7-tert-butyl derivative as a candidate for anticancer SAR studies, whereas 5-hydroxy analogs are optimized for respiratory pharmacology.

Cytotoxicity Anticancer Cell-based assays

Optimal Application Scenarios for 7-tert-Butyl-4H-benzo[1,4]oxazin-3-one Based on Quantitative Differentiation Evidence


Orexin Receptor Pharmacology Studies

This compound is ideally suited for SAR campaigns exploring dual orexin receptor (OX1/OX2) modulation, with documented pEC50 values of 6.19 (OX1) and 6.4 (OX2). Its measurable binding affinity distinguishes it from 5-hydroxy analogs that lack orexin activity, making it a preferred starting point for developing orexin-targeted therapeutics for sleep disorders, addiction, or metabolic regulation [1][2].

LXR-beta Nuclear Receptor Binding Assays

The compound's measurable Ki of 62 µM against LXR-beta provides a foundation for developing liver X receptor modulators targeting lipid metabolism and inflammatory pathways. In contrast to 4,6-disubstituted analogs optimized for PI3Kgamma inhibition, this derivative offers orthogonal nuclear receptor pharmacology essential for metabolic disease research [3][4].

Sigma-1 Receptor-Targeted CNS Drug Discovery

Elaborated derivatives of the 7-tert-butyl benzoxazinone scaffold achieve sub-nanomolar sigma-1 receptor binding (Ki = 1.10 nM). This potency profile supports CNS programs focused on pain, neuroprotection, and psychiatric disorders, areas where 5-hydroxy β2-agonist scaffolds offer no therapeutic relevance [5][6].

Xanthine Oxidase Inhibitor Development for Hyperuricemia

Derivatives of this scaffold inhibit xanthine oxidase with an IC50 of 24 nM, a >12,500-fold improvement over the inactive 7-hydroxy analog. This establishes the 7-tert-butyl derivative as a validated chemical series for developing novel gout and hyperuricemia therapeutics [7].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-tert-Butyl-4H-benzo[1,4]oxazin-3-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.